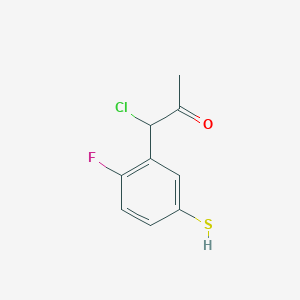
1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the chlorination of 1-(2-fluoro-5-mercaptophenyl)propan-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like triethylamine can yield the corresponding amine derivative.
Oxidation Reactions: The mercapto group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chloro, fluoro, and mercapto groups can enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position, which can affect its reactivity and biological activity.
1-Bromo-1-(2-fluoro-5-mercaptophenyl)propan-2-one: The bromo analog, which may exhibit different reactivity due to the presence of the bromo group instead of the chloro group.
1-Chloro-1-(2-fluoro-5-hydroxyphenyl)propan-2-one: The hydroxy analog, which can participate in different types of chemical reactions compared to the mercapto analog.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClFOS |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
1-chloro-1-(2-fluoro-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-4-6(13)2-3-8(7)11/h2-4,9,13H,1H3 |
Clave InChI |
PMAMTUSVWYEPBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)S)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



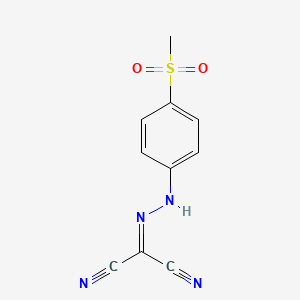
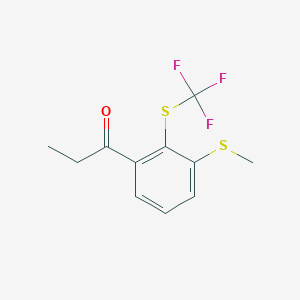
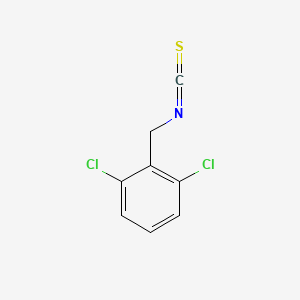
![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)



![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)

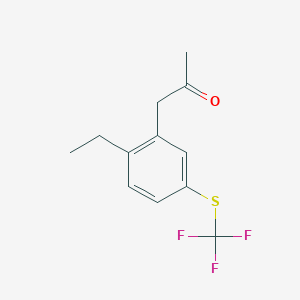

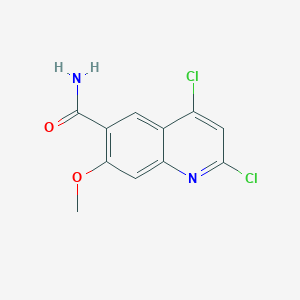
![(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B14061125.png)
